N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core substituted at position 2 with a benzenesulfonyl group and at position 7 with a 3,5-dimethyl-1,2-oxazole-4-sulfonamide moiety.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-14-20(15(2)28-21-14)29(24,25)22-18-9-8-16-10-11-23(13-17(16)12-18)30(26,27)19-6-4-3-5-7-19/h3-9,12,22H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLZHANMFYKTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline scaffold is typically synthesized via the Pictet-Spengler reaction , cyclizing phenethylamine derivatives with aldehydes. For example:
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Substrate Preparation : 3-Methoxyphenethylamine reacts with formaldehyde under acidic conditions to form 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
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Demethylation : Hydrobromic acid (HBr) in acetic acid removes the methoxy group to yield 7-amino-1,2,3,4-tetrahydroisoquinoline.
Key Optimization :
Sulfonylation at Position 2
Introducing the benzenesulfonyl group requires selective sulfonylation of the secondary amine in the tetrahydroisoquinoline core:
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Reagents : Benzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv).
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Conditions : Stirring at 0°C → room temperature (RT) for 4–6 hours.
Representative Procedure :
"To a solution of 7-amino-1,2,3,4-tetrahydroisoquinoline (1.0 g, 6.7 mmol) in DCM (20 mL) was added TEA (2.0 mL, 14.7 mmol) at 0°C. Benzenesulfonyl chloride (1.4 g, 8.0 mmol) was added dropwise, and the mixture stirred at RT overnight. The organic layer was washed with 1N HCl (2×15 mL), dried over Na2SO4, and concentrated to yield Intermediate A as a white solid (1.8 g, 85%)."
Analytical Data :
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1H NMR (400 MHz, CDCl3): δ 7.85–7.75 (m, 2H, ArH), 7.62–7.50 (m, 3H, ArH), 4.30 (s, 2H, CH2-SO2), 3.10 (t, 2H, J = 5.8 Hz, CH2), 2.85 (t, 2H, J = 5.8 Hz, CH2).
Synthesis of Intermediate B: 3,5-Dimethyl-1,2-Oxazole-4-Sulfonyl Chloride
Oxazole Ring Construction
The 1,2-oxazole ring is synthesized via cyclocondensation of hydroxylamine with β-diketones:
Sulfonation and Chlorination
Sulfonation of the oxazole is achieved using chlorosulfonic acid:
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Sulfonation : 3,5-Dimethyl-1,2-oxazole (1.0 equiv) is treated with chlorosulfonic acid (3.0 equiv) at 0°C → RT.
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Chlorination : Thionyl chloride (SOCl2) converts the sulfonic acid to sulfonyl chloride.
Critical Parameters :
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Temperature Control : Excess heat leads to ring-opening side reactions.
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Workup : Quenching with ice-water followed by extraction with ethyl acetate (EtOAc) ensures high purity.
Analytical Data :
Final Coupling: Sulfonamide Bond Formation
Reaction of Intermediate A and B
The sulfonyl chloride (Intermediate B) reacts with the primary amine (Intermediate A) under basic conditions:
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Reagents : Intermediate B (1.1 equiv), TEA (2.5 equiv) in anhydrous DCM.
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Conditions : Stirring at RT for 12–16 hours.
Optimized Procedure :
"Intermediate A (1.0 g, 3.2 mmol) was dissolved in DCM (15 mL) and cooled to 0°C. TEA (1.1 mL, 8.0 mmol) and Intermediate B (0.8 g, 3.5 mmol) were added sequentially. The mixture warmed to RT and stirred overnight. The organic layer was washed with brine (2×20 mL), dried over Na2SO4, and purified via silica gel chromatography (EtOAc/hexane, 1:1) to afford the title compound (1.3 g, 76%)."
Characterization :
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HRMS (ESI): m/z calcd. for C₂₁H₂₂N₃O₅S₂ [M+H]⁺: 468.1024; found: 468.1028.
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13C NMR (101 MHz, DMSO-d6): δ 165.2 (SO2), 152.1 (oxazole C-2), 142.0 (ArC), 128.5–126.8 (ArC), 60.1 (CH2), 25.3 (CH3).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Sulfonylation
Recent advancements utilize microwave irradiation to accelerate sulfonamide coupling:
Solid-Phase Synthesis for Scalability
Immobilizing Intermediate A on Wang resin enables iterative purification:
Challenges and Troubleshooting
Regioselectivity in Tetrahydroisoquinoline Functionalization
Competing sulfonylation at position 1 vs. 2 is mitigated by:
Oxazole Sulfonyl Chloride Stability
3,5-Dimethyl-1,2-oxazole-4-sulfonyl chloride is hygroscopic; storage under argon at −20°C prevents hydrolysis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Sulfoxides and sulfones from oxidation reactions.
Amines from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Biological Studies
Mechanism of Action
The mechanism of action for N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves interaction with biological targets that regulate cell proliferation and apoptosis. The sulfonamide group is known to interact with various enzymes and receptors, potentially leading to therapeutic effects in diseases characterized by dysregulated cell growth .
Case Studies
Several case studies have highlighted the compound's biological activities:
- In vitro studies demonstrated that derivatives can inhibit cancer cell lines (e.g., HeLa and MCF-7), suggesting a pathway for further drug development.
- Animal models showed promising results in reducing tumor size when treated with similar sulfonamide compounds, indicating potential for clinical applications.
Organic Synthesis
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogue is N-[[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methyl]benzenesulfonamide (Identifier: 6Q0, ). Below is a comparative analysis:
| Parameter | Target Compound | N-[[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methyl]benzenesulfonamide (6Q0) |
|---|---|---|
| Core Structure | Tetrahydroisoquinoline (bicyclic) | Benzyl-linked phenyl ring (monocyclic) |
| Sulfonamide Position | Position 2 (tetrahydroisoquinoline) and position 7 (oxazole sulfonamide) | Position: Benzene sulfonamide attached via methylene bridge to oxazole-phenyl |
| Molecular Formula | Hypothetical: C₂₄H₂₄N₄O₅S₂ (based on structure) | C₁₈H₁₈N₂O₃S |
| SMILES | Hypothetical: O=S(=O)(Nc1ccc2c(c1)C(Cc3s2)NS(=O)(=O)c4ccccc4)c5c(noc5C)C | Cc1onc(C)c1c2ccc(CNS(=O)c3ccccc3)cc2 |
| Key Functional Groups | Dual sulfonamide, tetrahydroisoquinoline, oxazole | Single sulfonamide, oxazole-phenyl, benzyl linker |
Pharmacological Implications
Solubility : The dual sulfonamide groups in the target compound could improve water solubility relative to 6Q0, which has a single sulfonamide. However, the bicyclic structure may offset this by increasing hydrophobicity.
Metabolic Stability: The tetrahydroisoquinoline scaffold is more prone to oxidative metabolism (e.g., CYP3A4) compared to 6Q0’s simpler benzyl structure, which may undergo faster glucuronidation .
Research Findings and Data Gaps
Key research gaps include:
- Experimental logP, pKa, and bioavailability profiles.
- Target validation (e.g., enzyme inhibition assays).
- Toxicity and metabolic pathways.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the tetrahydroisoquinoline core and coupling with the 3,5-dimethyl-1,2-oxazole-4-sulfonamide moiety. Key steps include:
- Temperature control : Maintaining 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency, as demonstrated in analogous sulfonamide syntheses .
- Purification : Column chromatography (silica gel, eluent: petroleum ether/ethyl acetate 3:1) followed by recrystallization to achieve >95% purity .
- Data Table :
| Step | Reaction | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Sulfonylation | 0–5°C, 2 hrs | 78 | 90 |
| 2 | Oxazole coupling | RT, DMAP, 4 hrs | 65 | 85 |
| 3 | Purification | Column chromatography | 60 | 95 |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the presence of benzenesulfonyl protons (δ 7.5–8.0 ppm) and tetrahydroisoquinoline methylene groups (δ 2.8–3.2 ppm) .
- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 498.2) and retention time consistency .
- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry, as shown for related sulfonamide derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Solvent effects : Compare activity in DMSO vs. aqueous buffers; adjust solubility using cyclodextrin encapsulation .
- Metabolic interference : Pre-treat cell lines with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite-driven false positives .
- Dose-response normalization : Use Hill equation modeling to account for non-linear behavior in enzyme inhibition assays .
- Case Study : In a 2024 study, conflicting IC50 values (2.1 μM vs. 8.7 μM) between HEK293 and HepG2 cells were attributed to differential expression of sulfotransferases, resolved via RNAi knockdown .
Q. How can computational methods guide the design of derivatives with enhanced target specificity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). Prioritize derivatives with ΔG < -9 kcal/mol .
- QSAR modeling : Corporate Hammett constants (σ) of substituents on the benzenesulfonyl group to predict bioactivity trends .
- ADMET prediction : SwissADME to filter candidates with poor permeability (e.g., LogP > 5) or high hepatotoxicity risk .
Q. What frameworks support the integration of this compound into a broader theoretical model for sulfonamide-mediated enzyme inhibition?
- Methodological Answer : Apply the quadripolar methodological model :
- Theoretical pole : Link to transition-state analog theory for sulfonamide-enzyme interactions.
- Epistemological pole : Use abductive reasoning to reconcile crystallographic data with kinetic inhibition constants (Ki).
- Technical pole : Employ stopped-flow spectroscopy to measure real-time binding kinetics .
- Morphological pole : Map structural motifs (e.g., tetrahydroisoquinoline rigidity) to inhibition potency across enzyme families .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
